ethyl 4-formyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a compound that has been used in various fields of science . It is a potential Aldo-X bifunctional building block (AXB3) which may be explored for generating complex pyrazole-based molecular frameworks .
Synthesis Analysis
Ethyl 4-formyl-1H-pyrazole-3-carboxylate can be synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature for 1 h resulted in the formation of thiadiazole-4-carboxylate . Increasing the reaction time to 24 h leads to the formation of thiadiazole-4-carboxylate . The reaction of ethyl 2- (2-benzoylhydrazinylidene)propanoate with phosphoryl trichloride on heating to 60°С in a DMF solution for 4 h led to the formation of ethyl 4-formyl-1H-pyrazole-3-carboxylate .Molecular Structure Analysis
The molecular structure of ethyl 4-formyl-1H-pyrazole-3-carboxylate can be viewed using Java or Javascript .Chemical Reactions Analysis
Ethyl 4-formyl-1H-pyrazole-3-carboxylate can be used as a scaffold in the synthesis of bioactive chemicals and reactions in various media . It can also be used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4-formyl-1H-pyrazole-3-carboxylate is used in the synthesis of various heterocyclic compounds, including 1H-pyrazole and 1,2,3-thiadiazole series . These heterocycles are of interest due to their biological activity .
Neuroprotective Agents
Thiadiazole-4-carboxylate derivatives, which can be synthesized from ethyl 4-formyl-1H-pyrazole-3-carboxylate, are known to act as neuroprotective agents .
Inhibitors of Platelet Aggregation
Thiadiazole-4-carboxylate derivatives also serve as inhibitors of platelet aggregation, which can be beneficial in preventing blood clots .
Antitumor Activity
Both thiadiazole-4-carboxylate and pyrazole-3-carboxylate derivatives exhibit antitumor activity . This makes ethyl 4-formyl-1H-pyrazole-3-carboxylate a valuable compound in cancer research.
Antibacterial Effects
Thiadiazole-4-carboxylate derivatives have been found to have antibacterial effects , contributing to the fight against bacterial infections.
Aldo-X Bifunctional Building Block
Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a potential Aldo-X bifunctional building block (AXB3) which can be explored for generating complex pyrazole-based molecular frameworks . This opens new avenues for the insertion of diversity in pyrazole frameworks, which may be of high medicinal significance .
Preparation of Isoxazole Derivatives
Ethyl 1H-pyrazole-4-carboxylate, a closely related compound, is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These derivatives have potential applications in organic synthesis .
Intermediate in Organic Synthesis
Ethyl 1H-pyrazole-4-carboxylate acts as an intermediate in organic synthesis . This highlights the importance of ethyl 4-formyl-1H-pyrazole-3-carboxylate in the field of organic chemistry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-formyl-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(4-10)3-8-9-6/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQLAZGHIUZUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351902 | |
Record name | ethyl 4-formyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-formyl-1H-pyrazole-3-carboxylate | |
CAS RN |
179692-09-2 | |
Record name | ethyl 4-formyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-formyl-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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